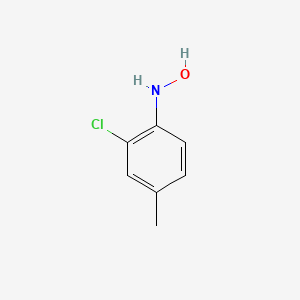

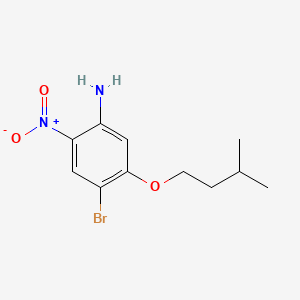

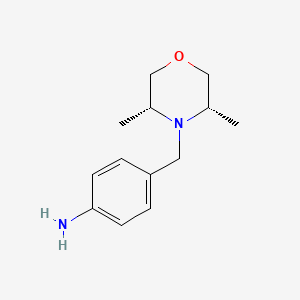

N-(2-Chloro-4-methylphenyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Herbicidal Applications

N-(2-Chloro-4-methylphenyl)hydroxylamine derivatives have been synthesized and investigated for their herbicidal properties. The synthesis involved the creation of 2-alkyl(dialkyl)amino-4-chloro-sym-triazine derivatives of hydroxylamine, N-methylhydroxylamine, and N-phenylhydroxylamine. The thermal and catalytic polycondensation of these derivatives has been studied, revealing the formation of linear polycondensates and the liberation of hydrogen chloride (Mel'nikova & Baskakov, 1971).

Aromatic Substitution and Nitrene Formation

In the field of organic chemistry, N-(2-Chloro-4-methylphenyl)hydroxylamine has been used to study aromatic substitution processes. For instance, substitution of benzene by N-benzene and N-(4-methylbenzenesulfonyl)hydroxylamines was observed in the presence of phosphorous pentoxide. This study postulated the formation of nitrene intermediates to account for the resulting products (Potts, Kutz & Nachod, 1975).

Potential in Drug Design

While avoiding specifics about drug use and dosage, it's notable that the structure of N-(2-Chloro-4-methylphenyl)hydroxylamine and its derivatives have been evaluated for potential medical applications. For instance, isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar, have been synthesized and evaluated for dopamine D-1 antagonist activity, suggesting a potential role in the design of drugs targeting neurological pathways (Riggs, Nichols, Foreman & Truex, 1987).

Promoting Effect in Synthesis

N-(2-Chloro-4-methylphenyl)hydroxylamine has also been a focus in studies aiming to optimize synthetic chemical reactions. For instance, a study demonstrated the promoting effect of ethanol on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system, highlighting the selective nature of this reaction and the potential for increased efficiency in the production of specific hydroxylamine derivatives (Liu, Wang, Hao & Jiang, 2011).

Safety And Hazards

The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

N-(2-chloro-4-methylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEASQQNYPEMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669139 |

Source

|

| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-methylphenyl)hydroxylamine | |

CAS RN |

146019-40-1 |

Source

|

| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)